Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate
Overview
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is known for its stability under acidic conditions and its ease of removal under mildly basic conditions, making it a popular choice for protecting amino groups during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using chloromethyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under mildly basic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Deprotection: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various chemical processes
Mechanism of Action
The mechanism of action of Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate involves the following steps:
Protection: The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.
Deprotection: The Boc group can be removed to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate: Similar structure but with a different alkyl group.
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylpentanoate: Similar structure but with an additional carbon in the alkyl chain.
The uniqueness of this compound lies in its specific combination of the Boc protecting group and the chloromethyl functional group, which provides versatility in synthetic applications .
Properties
IUPAC Name |
chloromethyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-11(2,3)8(9(15)17-7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYPTBKHFMTQA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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